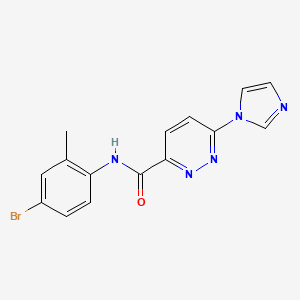![molecular formula C26H20N4O3S2 B2779335 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865176-30-3](/img/structure/B2779335.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2(3H)-ylidene ring, a phenylquinoline ring, and a carboxamide group. It also has an allyl group and a sulfamoyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the multiple aromatic rings and double bonds present. These conjugated systems can result in interesting chemical properties, such as increased stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the allyl group could participate in reactions typical of alkenes, while the carboxamide group could undergo hydrolysis or other reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like carboxamide and sulfamoyl could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Routes : Efficient synthetic routes for biologically active derivatives, including thiazole and quinazoline compounds, have been developed. These methods involve reactions with various aldehydes and amidines, indicating potential pathways for synthesizing compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide (Abdel-latif, El-Shaieb, & El-Deen, 2011).
Structural Characterization : Research on the structural characterization of similar compounds, utilizing techniques like X-ray diffraction and spectroscopy, provides insights into the molecular structure and properties of these complex molecules (Ghosh, Bag, & Reddy, 2011).
Biological and Pharmacological Applications
Antitumor Activity : Certain quinazoline derivatives have been evaluated for antitumor activity. These studies show the potential of related compounds in cancer treatment, indicating possible applications for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide (Denny, Rewcastle, & Baguley, 1990).
Antimicrobial and Antifungal Properties : Various substituted benzothiazoles and quinazolines have been synthesized and evaluated for their antimicrobial and antifungal activities. These insights could guide the exploration of similar properties in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Chemical Properties and Interactions
Molecular Interactions : The study of substituted quinazolines provides insights into the molecular interactions and structure-activity relationships of these compounds. This information is crucial for understanding the chemical behavior and potential applications of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide (Al-Obaid et al., 2009).
Reactivity and Synthesis : Research on the reactivity of related compounds, including their synthesis through different chemical reactions, can inform the development and application of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide. The understanding of such chemical properties is essential for its application in scientific research (Xiao et al., 2018).
Propriétés
IUPAC Name |
2-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h2-13,15-16H,1,14H2,(H2,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWBLAYWBPMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)
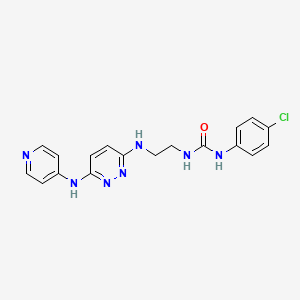
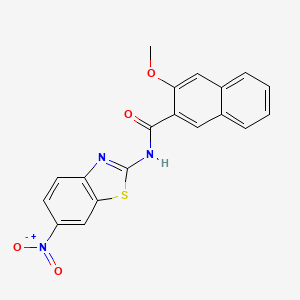
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)
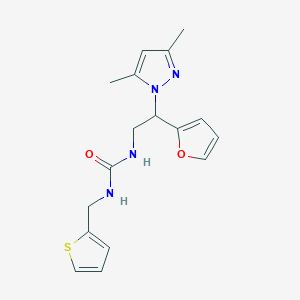
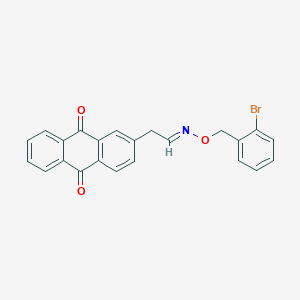
![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)
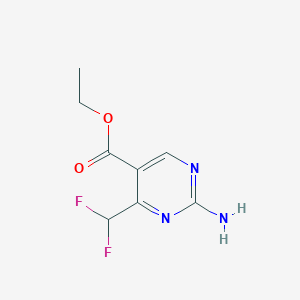
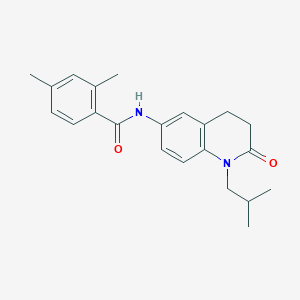
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)
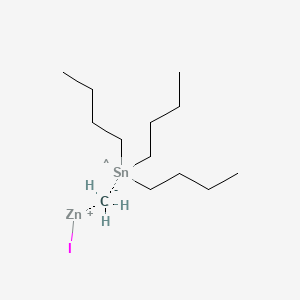
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)
